Benzyl (R)-2-hydroxy-4-phenylbutanoate
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Overview
Description
Benzyl ®-2-hydroxy-4-phenylbutanoate is an organic compound that features a benzyl group attached to a chiral center, which is further connected to a hydroxy and phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ®-2-hydroxy-4-phenylbutanoate typically involves the esterification of ®-2-hydroxy-4-phenylbutanoic acid with benzyl alcohol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through techniques such as recrystallization or column chromatography to obtain the desired ester.
Industrial Production Methods: In an industrial setting, the production of Benzyl ®-2-hydroxy-4-phenylbutanoate may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of immobilized catalysts and solvent-free conditions can also be explored to make the process more environmentally friendly and cost-effective.
Types of Reactions:
Oxidation: Benzyl ®-2-hydroxy-4-phenylbutanoate can undergo oxidation reactions, where the hydroxy group is converted to a carbonyl group, forming benzyl ®-2-oxo-4-phenylbutanoate.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products:
Oxidation: Benzyl ®-2-oxo-4-phenylbutanoate.
Reduction: Benzyl ®-2-hydroxy-4-phenylbutanol.
Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl ®-2-hydroxy-4-phenylbutanoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its chiral nature.
Industry: The compound can be used in the production of fragrances and flavors due to its aromatic properties.
Mechanism of Action
The mechanism of action of Benzyl ®-2-hydroxy-4-phenylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in drug development, the compound may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Benzyl ®-2-hydroxy-4-methylbutanoate: Similar structure but with a methyl group instead of a phenyl group.
Benzyl ®-2-hydroxy-4-phenylpentanoate: Similar structure but with an additional carbon in the chain.
Benzyl (S)-2-hydroxy-4-phenylbutanoate: The enantiomer of the compound with different stereochemistry.
Uniqueness: Benzyl ®-2-hydroxy-4-phenylbutanoate is unique due to its specific chiral center and the presence of both benzyl and phenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound in asymmetric synthesis and chiral drug development.
Properties
Molecular Formula |
C17H18O3 |
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Molecular Weight |
270.32 g/mol |
IUPAC Name |
benzyl (2R)-2-hydroxy-4-phenylbutanoate |
InChI |
InChI=1S/C17H18O3/c18-16(12-11-14-7-3-1-4-8-14)17(19)20-13-15-9-5-2-6-10-15/h1-10,16,18H,11-13H2/t16-/m1/s1 |
InChI Key |
IVUUDHWOGKEQAN-MRXNPFEDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@H](C(=O)OCC2=CC=CC=C2)O |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
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